Methyl(phenylselanyl)propanedinitrile

Description

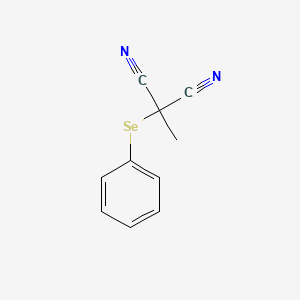

Methyl(phenylselanyl)propanedinitrile is an organoselenium compound featuring a propanedinitrile core (two cyano groups) substituted with a methyl group and a phenylselanyl moiety. The phenylselanyl group (C₆H₅Se−) distinguishes it from other propanedinitrile derivatives, offering unique electronic and steric properties.

Properties

CAS No. |

141439-28-3 |

|---|---|

Molecular Formula |

C10H8N2Se |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

2-methyl-2-phenylselanylpropanedinitrile |

InChI |

InChI=1S/C10H8N2Se/c1-10(7-11,8-12)13-9-5-3-2-4-6-9/h2-6H,1H3 |

InChI Key |

NYKQOHZANIATFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C#N)[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(phenylselanyl)propanedinitrile can be synthesized through several methods. One common approach involves the reaction of phenylselanyl chloride with malononitrile in the presence of a base such as potassium carbonate in dimethyl sulfoxide at room temperature under an inert atmosphere . This reaction typically proceeds with high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic reactions apply. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of selenium-containing reagents due to their potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl(phenylselanyl)propanedinitrile undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction of the nitrile groups can yield primary amines.

Substitution: The phenylselanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of nitrile groups.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl(phenylselanyl)propanedinitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.

Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of methyl(phenylselanyl)propanedinitrile involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the nitrile groups can interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

All compounds share the propanedinitrile backbone (NC–C–CN), but substituents vary significantly:

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in , Cl in ) increase electrophilicity of the dinitrile core, enhancing reactivity in nucleophilic additions. The phenylselanyl group in the target compound may act as a polarizable substituent, moderating electron density .

- Steric Bulk : Bulky substituents (e.g., 3,5,5-trimethylcyclohexenyl in ) reduce crystallization tendencies, while smaller groups (e.g., methyl in ) favor solid-state packing. The phenylselanyl group’s size may influence solubility and melting points.

Physical Properties

Data from analogs highlight substituent-dependent trends:

Comparison with this compound :

- The phenylselanyl group’s polarizability may lower melting points compared to chlorophenyl analogs (e.g., 3c: 143–145°C) but increase solubility in polar solvents.

- Selenium’s NMR signature (e.g., ¹³C NMR δ 45–60 ppm for Se–C) would distinguish it from sulfur or oxygen analogs .

Reactivity:

- Nucleophilic Additions: Propanedinitriles react with amines (e.g., ) or thiols to form heterocycles. The phenylselanyl group may participate in selenoxide elimination or redox reactions .

- Electrophilic Substitution : Electron-rich aryl groups (e.g., methoxyphenyl in ) direct substitutions, whereas nitro groups () deactivate the ring.

Key Differentiators of this compound

Selenium-Specific Properties: Higher polarizability than sulfur or oxygen analogs, affecting reaction kinetics and photophysical behavior. Potential antioxidant activity via glutathione peroxidase-like mechanisms .

Synthetic Challenges : Introducing selenium requires specialized reagents (e.g., PhSeLi), contrasting with simpler substitutions for Cl or OMe groups .

Toxicity Considerations: While organoselenium compounds can be therapeutic, their narrow therapeutic index necessitates careful dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.